D,L-PHENYLGLYCINE, NA OR K SALT
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Overview
Description
D,L-PHENYLGLYCINE, NA OR K SALT, also known as α-Amino-α-phenylacetic acid sodium salt, is an organic compound with the molecular formula C8H8NNaO2 and a molecular weight of 173.14439 g/mol . This compound is characterized by the presence of a phenyl group attached to an aminoacetic acid moiety, forming a sodium salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-PHENYLGLYCINE, NA OR K SALT typically involves the reaction of benzyl cyanide with sodium hydroxide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D,L-PHENYLGLYCINE, NA OR K SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives .
Scientific Research Applications
D,L-PHENYLGLYCINE, NA OR K SALT has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of D,L-PHENYLGLYCINE, NA OR K SALT involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D,L-PHENYLGLYCINE, NA OR K SALT include:
Phenylacetic acid: An organic compound with a phenyl group attached to an acetic acid moiety.
Phenylbutyric acid: A fatty acid derivative with a phenyl group attached to a butyric acid moiety
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a phenyl group and an aminoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H8NNaO2 |
---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
InChI Key |
XWLVFYWUQZTUCK-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
sequence |
X |
Origin of Product |
United States |
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